molecular formula C16H19NO6 B13862796 Ethyl 4-(2-(benzyloxycarbonyl)acetamido)-3-oxobutanoate

Ethyl 4-(2-(benzyloxycarbonyl)acetamido)-3-oxobutanoate

Cat. No.: B13862796
M. Wt: 321.32 g/mol
InChI Key: YGAJTLCTZLPLMK-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-4-[(3-oxo-3-phenylmethoxypropanoyl)amino]butanoate is a complex organic compound with a unique structure that includes both ester and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-oxo-4-[(3-oxo-3-phenylmethoxypropanoyl)amino]butanoate typically involves multi-step organic reactions. One common method includes the reaction of ethyl acetoacetate with benzyl chloroformate to form an intermediate, which is then reacted with an amine derivative to yield the final product. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-4-[(3-oxo-3-phenylmethoxypropanoyl)amino]butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives such as alcohols, acids, and substituted esters or amides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 3-oxo-4-[(3-oxo-3-phenylmethoxypropanoyl)amino]butanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-oxo-4-[(3-oxo-3-phenylmethoxypropanoyl)amino]butanoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-oxo-4-phenylbutanoate
  • Ethyl 3-oxo-3-phenylpropanoate
  • Ethyl 3-oxo-4-(triphenylphosphoranylidene)butanoate

Uniqueness

Ethyl 3-oxo-4-[(3-oxo-3-phenylmethoxypropanoyl)amino]butanoate is unique due to its specific structural features, which include both ester and amide functional groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only contain one type of functional group .

Properties

Molecular Formula

C16H19NO6

Molecular Weight

321.32 g/mol

IUPAC Name

ethyl 3-oxo-4-[(3-oxo-3-phenylmethoxypropanoyl)amino]butanoate

InChI

InChI=1S/C16H19NO6/c1-2-22-15(20)8-13(18)10-17-14(19)9-16(21)23-11-12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3,(H,17,19)

InChI Key

YGAJTLCTZLPLMK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)CNC(=O)CC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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